molecular formula C15H24N2O3S B2960220 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953142-87-5

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2960220
CAS No.: 953142-87-5
M. Wt: 312.43
InChI Key: OEZLOYXGXYDZDB-UHFFFAOYSA-N
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Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzenesulfonamide group linked to a substituted piperidine ring via a methylene bridge. The piperidine moiety is further functionalized with a 2-methoxyethyl chain, a structural feature known to influence the physicochemical properties of a molecule, such as its solubility and pharmacokinetic profile. The presence of the sulfonamide group is a key pharmacophore found in many bioactive molecules, suggesting potential for diverse biological interactions. Researchers are investigating this compound primarily as a potential modulator of various central nervous system (CNS) targets. Its structural analogy to compounds that interact with neurotransmitter receptors makes it a valuable candidate for the development of novel neuropharmacological tools. The mechanism of action is hypothesized to involve specific, high-affinity binding to receptor sites, potentially leading to inhibitory or modulatory effects on neuronal signaling pathways. This product is intended for research and development purposes only in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-20-12-11-17-9-7-14(8-10-17)13-16-21(18,19)15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZLOYXGXYDZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves the following steps:

  • Piperidine Derivative Synthesis: The piperidine ring is first synthesized or obtained from commercially available sources.

  • Methoxyethylation: The piperidine derivative undergoes methoxyethylation to introduce the 2-methoxyethyl group at the 1-position.

  • Benzensulfonamide Formation:

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article explores the compound's properties, synthesis, and applications, supported by comprehensive data and insights from diverse sources.

Medicinal Chemistry

This compound exhibits significant potential in medicinal applications:

Interaction Studies

The compound's interaction with various biological targets has been explored through:

  • Molecular Docking Studies : These studies suggest that this compound can bind to proteins involved in bacterial growth and other pathways, indicating its potential as a therapeutic agent.
  • Cellular Mechanisms : In vitro studies have shown that related compounds can trigger oxidative stress and affect cellular markers associated with survival, further supporting their anticancer potential .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis processes, making it valuable in chemical manufacturing .

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds:

  • Tumor Cell Studies : Research has shown that related compounds can inhibit tumor cell migration and proliferation, highlighting their potential as anti-tumor agents.
  • Molecular Docking Studies : Investigations into the binding affinities of these compounds have revealed insights into their mechanisms of action against specific biological targets.

Mechanism of Action

The mechanism by which N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis yields, and physical/biological properties:

Compound Name & Source Substituents on Piperidine/Sulfonamide Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Biological Activity/Notes
Target Compound 1-(2-Methoxyethyl)piperidin-4-yl; benzenesulfonamide C₁₆H₂₅N₂O₃S 325.4* N/A N/A Not reported in evidence
Goxalapladib () 1-(2-Methoxyethyl)piperidin-4-yl; acetamide-linked naphthyridine and biphenyl-trifluoromethyl groups C₄₀H₃₉F₅N₄O₃ 718.80 N/A N/A Atherosclerosis treatment candidate
Compound 15 () 1-[2-(2,3-Dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl; 3-chlorobenzenesulfonamide C₂₃H₂₉ClN₂O₄S 465.0 83 Oil (no MP) Dual α2A/5-HT7 receptor analog
Compound 17 () 1-[2-(2,3-Dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl; 5-chloro-2-methoxybenzenesulfonamide C₂₄H₃₀ClN₂O₅S 494.0 76 Yellow solid Dual α2A/5-HT7 receptor analog
AB668 precursor () 1-(2-Chloroethyl)piperidin-4-yl; 4-isobutylbenzenesulfonamide C₁₇H₂₇ClN₂O₂S 366.9 N/A N/A CK2 inhibitor (anticancer potential)
Compound 14 () 1-(Pyridin-3-ylsulfonyl)piperidin-4-yl; 4-methoxy-2-methylbenzenesulfonamide C₁₉H₂₅N₃O₅S₂ 439.6 N/A N/A Structural emphasis on sulfonyl pyridine

*Calculated molecular weight based on formula C₁₆H₂₅N₂O₃S.

Detailed Comparative Analysis

Structural Variations and Pharmacophore Influence

  • Piperidine Substituents: The target compound’s 2-methoxyethyl group () contrasts with the dihydrobenzofuran-7-yloxyethyl group in compounds (e.g., 15, 17), which enhance lipophilicity and receptor binding .
  • Sulfonamide Modifications :

    • Halogenation (e.g., 3-chloro in Compound 15) or methoxy groups (e.g., 5-chloro-2-methoxy in Compound 17) alter electronic properties and metabolic stability .
    • Bulky substituents like biphenyl-trifluoromethyl in Goxalapladib () suggest enhanced binding to large hydrophobic pockets in therapeutic targets .

Physical Properties

  • Melting points for sulfonamide analogs vary widely: reports 132–230°C for piperazine-linked sulfonamides, while compounds are oils or low-melting solids . The target’s physical state remains uncharacterized.

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological effects, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a benzenesulfonamide core linked to a piperidine moiety with a methoxyethyl substituent. Its molecular formula is C16H26N2O4SC_{16}H_{26}N_{2}O_{4}S, with a molecular weight of approximately 342.5 g/mol . The presence of the methoxyethyl group enhances solubility, potentially influencing its biological activity.

Property Value
Molecular FormulaC16H26N2O4S
Molecular Weight342.5 g/mol
CAS Number1209671-43-1

Interaction Studies

Recent research has focused on the compound's interaction with various biological targets:

  • Binding Affinity : Molecular docking studies suggest that this compound can bind to target proteins involved in bacterial growth and other pathways .
  • Cellular Mechanisms : In vitro studies indicate that related compounds can inhibit tumor cell proliferation and induce ferroptosis through the KEAP1-NRF2-GPX4 axis .

Antibacterial Properties

The sulfonamide group is traditionally associated with antibacterial activity. While direct studies on this compound are scarce, its structural similarities to known sulfonamides suggest potential effectiveness against bacterial infections .

Anticancer Activity

Preliminary findings indicate that related compounds may possess anticancer properties:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown significant inhibition of tumor cell proliferation .
  • Mechanism of Action : The induction of ferroptosis in tumor cells has been linked to the compound's ability to affect cellular oxidative stress markers and protein expression levels associated with cell survival .

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds:

  • Tumor Cell Studies :
    • A study demonstrated that PMSA (a related compound) inhibited tumor cell proliferation and migration while inducing cell death through oxidative stress mechanisms .
    • The downregulation of proteins like SLC7A11/XCT and GPX4 was noted, indicating a shift towards ferroptosis in treated cells.
  • Molecular Docking Studies :
    • Docking simulations revealed that sulfonamide compounds could effectively bind to target proteins involved in critical biological pathways, suggesting potential therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : React 1-(2-methoxyethyl)piperidin-4-ylmethylamine with benzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
  • Step 2 : Purify the crude product via column chromatography (silica gel, 60–120 mesh) using ethyl acetate/hexane (3:7 v/v) as the eluent .
  • Validation : Confirm purity (>95%) using UPLC/MS and structural integrity via 1H NMR^1 \text{H NMR} (e.g., δ 7.6–7.8 ppm for aromatic protons, δ 3.2–3.5 ppm for methoxyethyl groups) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Techniques :

  • X-ray crystallography : Resolve crystal packing and bond parameters (e.g., triclinic system, a=13.6081A˚,α=74.439a = 13.6081 \, \text{Å}, \alpha = 74.439^\circ) using a diffractometer (e.g., Oxford Diffraction Xcalibur) .
  • NMR spectroscopy : Assign peaks for sulfonamide (-SO2_2-NH-) and piperidine methylene protons (-CH2_2-N-) .
  • Mass spectrometry : Confirm molecular weight (535.47 g/mol) via high-resolution MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase) or receptors (e.g., α2A/5-HT7). Optimize force fields for sulfonamide-pi interactions .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (B3LYP/6-311+G(d,p) basis set) .
    • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can contradictions in crystallographic data (e.g., bond lengths) be resolved?

  • Resolution Strategy :

  • Cross-validate data using multiple software (e.g., CrysAlis PRO vs. SHELXL). For example, C-S bond lengths in the sulfonamide group should align within 1.74–1.78 Å .
  • Analyze thermal displacement parameters (Ueq_{\text{eq}}) to identify disordered atoms or solvent effects .

Q. What experimental designs are effective for assessing bioactivity discrepancies across studies?

  • Design :

  • In vitro assays : Conduct dose-response curves (0.1–100 µM) with controls (e.g., acetazolamide for carbonic anhydrase inhibition).
  • Data normalization : Adjust for assay variables (pH, temperature) and purity (>95% by HPLC) .
    • Case Study : Conflicting IC50_{50} values (e.g., 12 nM vs. 45 nM) may arise from differences in protein isoforms or buffer conditions .

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